![molecular formula C11H17NO4 B12302743 (1R,2S,5S)-3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12302743.png)
(1R,2S,5S)-3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,5S)-3-(Tert-butoxi-carbonil)-3-azabiciclo[310]hexano-2-ácido carboxílico es un compuesto orgánico complejo con una estructura bicíclica única
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (1R,2S,5S)-3-(Tert-butoxi-carbonil)-3-azabiciclo[3.1.0]hexano-2-ácido carboxílico típicamente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo bicíclico: Este paso implica la ciclización de un precursor adecuado para formar el núcleo azabiciclo[3.1.0]hexano.
Introducción del grupo tert-butoxi-carbonil: Esto se logra mediante una reacción con cloroformato de tert-butilo en condiciones básicas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la escalabilidad. Esto incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación para garantizar la alta pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
(1R,2S,5S)-3-(Tert-butoxi-carbonil)-3-azabiciclo[3.1.0]hexano-2-ácido carboxílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el carbono carbonílico, lo que lleva a la formación de varios derivados.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o alcoholes en presencia de una base.
Principales Productos Formados
Oxidación: Formación de derivados oxidados como ácidos carboxílicos o cetonas.
Reducción: Formación de derivados reducidos como alcoholes o aminas.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
(1R,2S,5S)-3-(Tert-butoxi-carbonil)-3-azabiciclo[3.1.0]hexano-2-ácido carboxílico tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente en el diseño de inhibidores enzimáticos y moduladores de receptores.
Industria: Utilizado en la producción de productos químicos especiales y materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de (1R,2S,5S)-3-(Tert-butoxi-carbonil)-3-azabiciclo[3.1.0]hexano-2-ácido carboxílico implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad a través de varias vías. Por ejemplo, puede inhibir la actividad enzimática al unirse al sitio activo o alterar la función del receptor al interactuar con los sitios de unión.
Comparación Con Compuestos Similares
Compuestos Similares
Carbamato de tert-butilo: Comparte el grupo tert-butoxi-carbonil pero difiere en la estructura del núcleo.
4,4'-Difluorobenzofenona: Contiene una estructura de núcleo diferente, pero se puede utilizar en aplicaciones sintéticas similares.
Unicidad
(1R,2S,5S)-3-(Tert-butoxi-carbonil)-3-azabiciclo[3.1.0]hexano-2-ácido carboxílico es único debido a su estructura bicíclica, que confiere propiedades químicas y biológicas específicas. Esta singularidad lo convierte en un compuesto valioso para la investigación y el desarrollo en varios campos científicos.
Propiedades
Fórmula molecular |
C11H17NO4 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(6)8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14) |
Clave InChI |
RTWMQNSZCUYSJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2CC2C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302661.png)
![1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B12302667.png)
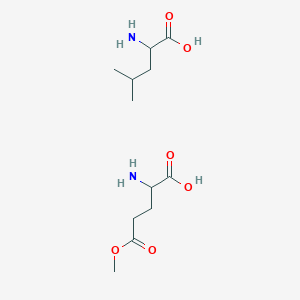
![3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-](/img/structure/B12302672.png)
![(2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302673.png)
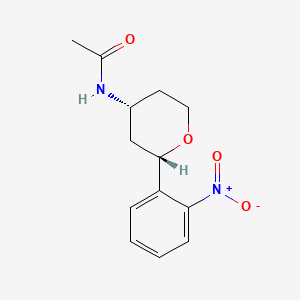
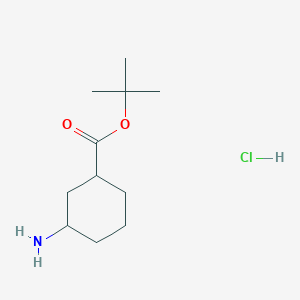


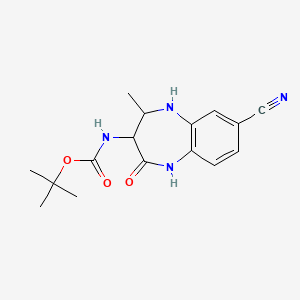

![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[4-(2,5-dihydro-1H-imidazol-2-yl)phenoxy]phenyl]-1H-benzimidazole](/img/structure/B12302730.png)
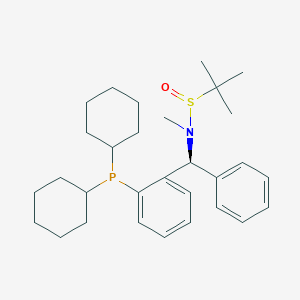
![8-Hydroxy-5-[2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-3,4-dihydro-1h-quinolin-2-one](/img/structure/B12302754.png)
